molecular formula C9H4F3NO2 B12080372 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Katalognummer: B12080372
Molekulargewicht: 215.13 g/mol
InChI-Schlüssel: VUDVBITUSGNXMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of an ethynyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring, often achieved through the use of trifluoromethyl iodide and a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The ethynyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound lacks the nitro group but has two trifluoromethyl groups, leading to different chemical properties and applications.

    1-Ethynyl-4-(trifluoromethyl)benzene:

    1-(Trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene: This compound includes a trimethylsilyl group, which can be used as a protecting group in synthetic chemistry.

Eigenschaften

Molekularformel

C9H4F3NO2

Molekulargewicht

215.13 g/mol

IUPAC-Name

1-ethynyl-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H

InChI-Schlüssel

VUDVBITUSGNXMP-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.